7-[(2,4-dichlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
7-[(2,4-dichlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromenone core, a dichlorobenzyl group, and an isoquinoline derivative.
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the isoquinoline derivative can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone core can be reduced to form an alcohol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-[(2,4-dichlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving chromenone derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the chromenone core can interact with enzymes involved in oxidative stress, while the isoquinoline derivative can bind to receptors in the nervous system. These interactions can lead to various biological effects, such as antioxidant activity and modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar compounds include other chromenone derivatives and isoquinoline derivatives. Compared to these compounds, 7-[(2,4-dichlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one is unique due to its combination of structural features, which confer specific chemical and biological properties. Some similar compounds include:
- 7-[(2,4-dichlorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one
- 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde
Properties
Molecular Formula |
C29H31Cl2NO5 |
---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-7-[(2,4-dichlorophenyl)methoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C29H31Cl2NO5/c1-17-22-8-9-25(36-16-19-6-7-21(30)13-24(19)31)18(2)27(22)37-28(34)23(17)14-26(33)32-12-11-29(35)10-4-3-5-20(29)15-32/h6-9,13,20,35H,3-5,10-12,14-16H2,1-2H3 |
InChI Key |
APYQWCRKKFPVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)Cl)Cl)CC(=O)N4CCC5(CCCCC5C4)O |
Origin of Product |
United States |
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